7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
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Overview
Description
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methyl group in its structure makes it a unique molecule with specific chemical properties.
Scientific Research Applications
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties.
Safety and Hazards
The safety and hazards associated with a specific compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific information, it’s difficult to provide details on the safety and hazards of "7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one" .
Future Directions
Preparation Methods
The synthesis of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with bromoacetyl bromide followed by cyclization can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context in which the compound is used. For instance, in cancer research, it may inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one include other imidazo[4,5-c]pyridine derivatives, such as:
- 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
- 1H-imidazo[4,5-c]pyridin-4(5H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the bromine atom in this compound makes it particularly unique, as it can participate in specific substitution reactions that other derivatives cannot .
Properties
IUPAC Name |
7-bromo-1-methyl-5H-imidazo[4,5-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-3-10-5-6(11)4(8)2-9-7(5)12/h2-3H,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXERNKSTSSWUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CNC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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